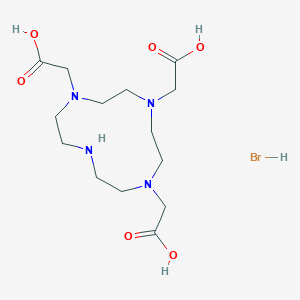

2,2',2''-(1,4,7,10-Tetraazacyclododecane-1,4,7-triyl)triacetic acid hydrobromide

Description

2,2',2''-(1,4,7,10-Tetraazacyclododecane-1,4,7-triyl)triacetic acid hydrobromide (hereafter referred to by its full systematic name) is a macrocyclic chelator derived from cyclen (1,4,7,10-tetraazacyclododecane). It features three acetic acid pendant arms attached to the nitrogen atoms at positions 1, 4, and 7 of the cyclen macrocycle, with a hydrobromide counterion . This compound is a key intermediate in synthesizing DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) derivatives and their monoamides, which are widely used in medical imaging (e.g., MRI and PET) due to their high affinity for metal ions like Gd³⁺, Ga³⁺, and Cu²⁺ . Its synthesis involves alkylation of cyclen with tert-butyl bromoacetate, followed by hydrolysis and salt formation, yielding a product with enhanced solubility and reactivity for further functionalization .

Properties

Molecular Formula |

C14H27BrN4O6 |

|---|---|

Molecular Weight |

427.29 g/mol |

IUPAC Name |

2-[4,7-bis(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid;hydrobromide |

InChI |

InChI=1S/C14H26N4O6.BrH/c19-12(20)9-16-3-1-15-2-4-17(10-13(21)22)6-8-18(7-5-16)11-14(23)24;/h15H,1-11H2,(H,19,20)(H,21,22)(H,23,24);1H |

InChI Key |

SJCJVHBTBBDHRS-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN(CCN(CCN1)CC(=O)O)CC(=O)O)CC(=O)O.Br |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis typically starts from 1,4,7,10-tetraazacyclododecane (commonly known as cyclen), which undergoes selective N-functionalization through carboxymethylation reactions to introduce the triacetic acid moieties. The key steps include:

- Selective alkylation of cyclen nitrogen atoms with haloacetic acids or their esters.

- Controlled hydrolysis of ester intermediates to yield free acid groups.

- Isolation and purification of the hydrobromide salt form.

Detailed Stepwise Preparation

Starting Material and Initial Functionalization

- Starting Material: 1,4,7,10-tetraazacyclododecane (cyclen) is commercially available or synthesized by established methods.

- Initial Alkylation: Cyclen is reacted with tert-butyl bromoacetate under basic conditions (e.g., sodium bicarbonate) in anhydrous acetonitrile at low temperature (~−5°C), added dropwise over hours to control reaction rate and selectivity. This step yields tri-tert-butyl 2,2',2''-(1,4,7,10-tetraazacyclododecane-1,4,7-triyl)-triacetate as a protected intermediate.

Carboxymethylation Reaction

- The key carboxymethylation involves reacting intermediates with haloacetic acids (bromoacetic acid preferred) in aqueous alkaline media.

- Molar ratios of haloacetic acid to cyclen derivatives range from 3 to 5 mol/mol.

- The pH is maintained between 9.5 and 12.5 by adding alkali or alkaline-earth metal hydroxides (e.g., NaOH, KOH, Ca(OH)2).

- Temperature is controlled between 7°C and 50°C.

- Reaction times vary from 3 to 48 hours to ensure complete substitution and formation of 10-formyl-1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid salts.

Hydrolysis of Protected Esters

- The tert-butyl protecting groups are removed by acidic hydrolysis, typically using aqueous acidic solutions such as sulfuric acid.

- Hydrolysis converts ester groups into free carboxylic acid groups, yielding the triacetic acid derivative.

- This step is often performed under controlled temperature and acid concentration to prevent degradation.

Isolation of Hydrobromide Salt

- The free acid form is converted to its hydrobromide salt by treatment with hydrobromic acid.

- Precipitation is induced by adding acetone or other organic solvents to the acidified aqueous solution.

- The hydrobromide salt is collected by filtration and dried, yielding a stable, crystalline product with high purity.

Process Optimization and Industrial Considerations

- The industrial synthesis requires careful control of pH and temperature to avoid hydrolysis of sensitive formyl intermediates.

- Using bromoacetic acid rather than chloroacetic acid improves reaction selectivity and yield.

- Avoiding isolation of intermediates between carboxymethylation and hydrolysis steps streamlines the process.

- Ion exchange chromatography may be employed for final purification if needed.

Comparative Data Table of Preparation Conditions

| Step | Reagents/Conditions | Temperature (°C) | pH Range | Time (h) | Notes |

|---|---|---|---|---|---|

| Initial alkylation | Cyclen + tert-butyl bromoacetate + NaHCO3 | −5 to 25 | Neutral | 72 | Dropwise addition, anhydrous solvent |

| Carboxymethylation | Haloacetic acid (bromoacetic acid preferred) + NaOH/KOH/Ca(OH)2 | 7 to 50 | 9.5–12.5 | 3–48 | Molar ratio 3–5:1 (haloacetic acid:cyclen) |

| Hydrolysis of esters | Acidic aqueous solution (e.g., H2SO4) | Room temp to 65 | Acidic | Several hours | Converts esters to free acids |

| Hydrobromide salt formation | Hydrobromic acid + precipitation with acetone | Room temp | Acidic | Minutes to hours | Yields crystalline hydrobromide salt |

Chemical Reactions Analysis

Types of Reactions

2,2’,2’'-(1,4,7,10-Tetraazacyclododecane-1,4,7-triyl)triacetic acid hydrobromide undergoes various chemical reactions, including:

Complexation: Forms stable complexes with metal ions such as gadolinium, copper, and yttrium.

Substitution: Can undergo substitution reactions where the hydrobromide group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include metal salts (e.g., gadolinium chloride, copper sulfate), and conditions often involve aqueous solutions with controlled pH and temperature .

Major Products

The major products formed from these reactions are metal complexes, which are used in various applications such as MRI contrast agents and radiopharmaceuticals .

Scientific Research Applications

2,2’,2’'-(1,4,7,10-Tetraazacyclododecane-1,4,7-triyl)triacetic acid hydrobromide has a wide range of scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through its ability to chelate metal ions. The nitrogen atoms in the tetraazacyclododecane ring coordinate with metal ions, forming stable complexes. These complexes can then interact with biological targets or be used in imaging and therapeutic applications .

Comparison with Similar Compounds

Table 1: Key Properties of Macrocyclic Chelators

Key Observations:

Macrocycle Size and Denticity: The 12-membered macrocycle in the hydrobromide derivative and DOTA provides optimal geometry for binding large metal ions like Gd³⁺. In contrast, NOTA’s smaller 9-membered ring favors coordination with smaller ions like Ga³⁺ and Cu²⁺ . The hydrobromide compound has three acetic acid arms, limiting its denticity compared to DOTA (four arms), which enhances thermodynamic stability for Gd³⁺ complexes .

Functional Modifications :

- The hydrobromide salt improves solubility and serves as a precursor for ester-protected intermediates (e.g., tri-tert-butyl esters) used in peptide conjugation .

- DOTAGA and DO3AP derivatives incorporate additional functional groups (e.g., dioxotetrahydropyran or phosphonate) for targeted imaging or enhanced biodistribution .

Stability and Reactivity

- Kinetic Inertness : DOTA complexes exhibit higher inertness than the hydrobromide-derived analogs due to the fourth acetic acid arm, which stabilizes metal binding .

- Acid Sensitivity : The hydrobromide compound’s tert-butyl ester derivatives (e.g., tri-tert-butyl ester hydrobromide) protect acid-sensitive groups during synthesis, enabling efficient post-functionalization .

Biological Activity

2,2',2''-(1,4,7,10-Tetraazacyclododecane-1,4,7,10-triyl)triacetic acid hydrobromide (often referred to as DOTA) is a chelating agent widely used in biomedical applications, particularly in the field of medical imaging. Its ability to form stable complexes with various metal ions makes it a critical component in the development of contrast agents for Magnetic Resonance Imaging (MRI), Positron Emission Tomography (PET), and Single Photon Emission Computed Tomography (SPECT). This article delves into the biological activity of DOTA, highlighting its mechanisms of action, applications in targeted therapies, and recent research findings.

- Molecular Formula : C16H28N4O8

- Molecular Weight : 404.42 g/mol

- CAS Number : 60239-18-1

- Physical State : Solid at room temperature

DOTA's structure consists of a tetraazacyclododecane ring with three acetic acid functionalities that facilitate chelation with metal ions. This unique configuration allows for the formation of stable complexes with trivalent metal ions such as gadolinium (Gd), which is crucial for its imaging applications.

DOTA exhibits its biological activity primarily through its chelation properties. By binding to metal ions, DOTA enhances the solubility and stability of these ions in biological systems. The resulting metal-DOTA complexes are utilized as contrast agents in imaging techniques, providing enhanced visualization of tissues and organs.

Key Mechanisms:

- Chelation : DOTA forms stable complexes with paramagnetic ions like Gd(III), which increases the relaxivity in MRI applications.

- Targeting : When conjugated with peptides or antibodies, DOTA can target specific receptors on cancer cells, facilitating targeted imaging and therapy.

Applications in Medical Imaging

DOTA's applications extend beyond simple imaging; it plays a pivotal role in the development of radiopharmaceuticals. For instance:

- Gadolinium-DOTA Complexes : Used as MRI contrast agents due to their high relaxivity and low toxicity.

- Radiolabeled Peptides : DOTA can be used to label peptides for targeted radionuclide therapy, enhancing treatment efficacy against tumors.

Case Studies and Research Findings

Recent studies have highlighted the effectiveness of DOTA-based compounds in various medical applications:

- Targeting Gastrin-Releasing Peptide Receptor (GRPR) :

- Gadolinium-DOTA Complexes :

- Therapeutic Applications :

Comparative Data Table

| Compound Type | Target Application | Key Findings |

|---|---|---|

| Gadolinium-DOTA Complex | MRI Contrast Agent | High relaxivity; low toxicity |

| DOTA-labeled Bombesin Antagonist | Targeting GRPR | Superior tumor uptake; effective for imaging |

| DOTA-conjugated Peptides | Targeted Radionuclide Therapy | High tumor retention; reduced off-target effects |

Q & A

Q. What are the optimized synthetic routes for preparing derivatives of 2,2',2''-(1,4,7,10-Tetraazacyclododecane-1,4,7-triyl)triacetic acid hydrobromide?

The compound is synthesized via alkylation of cyclen (1,4,7,10-tetraazacyclododecane) hydrobromide salts with α-bromoacetamides, followed by hydrolysis. For example, tert-butyl bromoacetate reacts with cyclen in dimethylacetamide under reflux to yield tri-tert-butyl ester intermediates, which are hydrolyzed to the final product. This method improves yields for acid-sensitive derivatives (e.g., ω-tritylthio alkyl chains) compared to traditional routes .

Q. How can researchers ensure structural integrity during synthesis and purification?

Post-synthesis characterization employs HPLC-MS for purity assessment and NMR for structural confirmation. For derivatives with bulky substituents (e.g., tritylthio groups), mass spectrometry (MS) and X-ray crystallography are critical to verify regioselectivity and avoid side products . Docking studies (e.g., with Human Serum Albumin) further validate molecular interactions .

Q. What are the primary applications of this compound in biomedical research?

It serves as a chelator for gadolinium in MRI contrast agents and for radionuclides (e.g., ⁶⁴Cu, ²²⁵Ac) in theranostics. Its macrocyclic structure enhances kinetic inertness, reducing metal dissociation in vivo . Derivatives are also used in PET imaging probes targeting biomarkers like PD-L1 .

Q. Which analytical techniques are suitable for studying metal complexation?

Relaxivity measurements (T₁/T₂-weighted MRI) assess paramagnetic complexes’ efficiency. Potentiometric titrations determine stability constants (log K), while X-ray absorption spectroscopy confirms coordination geometry. For example, Gd³⁺ complexes exhibit relaxivity values influenced by inner-sphere water accessibility .

Q. How does the macrocyclic structure influence chelation properties?

The cyclen backbone provides a rigid 12-membered ring with four nitrogen donors, enabling high thermodynamic stability (log K > 20 for Gd³⁺). Substituents like carboxylate arms enhance metal binding and tune solubility. However, the absence of inner-sphere water in some derivatives can reduce relaxivity, necessitating structural modifications .

Advanced Research Questions

Q. How can researchers address low relaxivity in MRI contrast agents based on this ligand?

Low relaxivity stems from limited water access to the metal center. Strategies include:

Q. What strategies improve kinetic inertness for radioactive isotopes like ²²⁵Ac?

Kinetic inertness is enhanced by using larger macrocycles (e.g., DOTA derivatives) and optimizing reaction pH (4.5–5.5) during radiolabeling. Comparative studies show p-SCN-Bn-DOTAGA outperforms DOTA in ²²⁵Ac complexation due to its flexible carboxylate arms, which accommodate the large actinium ion .

Q. How can acid-sensitive functional groups be stabilized during synthesis?

Acid-sensitive groups (e.g., tritylthio) require mild hydrolysis conditions. After alkylation with α-bromoacetamides, hydrolysis is performed using dilute HCl (0.1 M) at 50°C to prevent decomposition. Yields for such derivatives improve by 30–40% compared to traditional methods .

Q. What causes contradictions in thermodynamic vs. kinetic stability data for metal complexes?

Discrepancies arise from differing experimental conditions (e.g., pH, temperature). For example, DOTA-Gd shows high thermodynamic stability (log K = 25.3) but moderate kinetic inertness (t₁/₂ = 3.5 h at pH 1). Researchers must standardize protocols (e.g., transmetallation assays using Zn²⁺) to reconcile data .

Q. How can regioselectivity challenges in cyclen alkylation be mitigated?

Regioselective alkylation is achieved by:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.